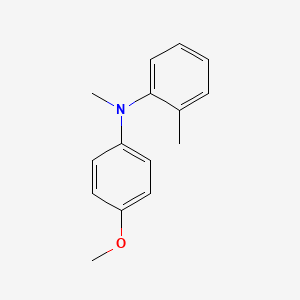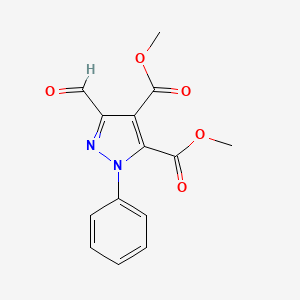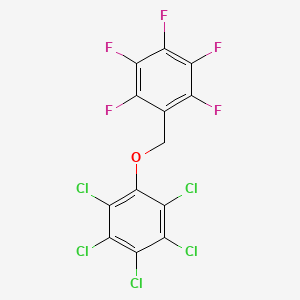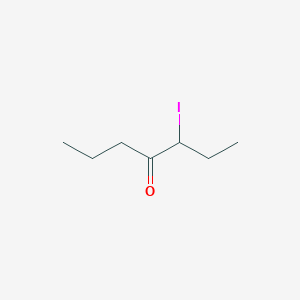
4-Heptanone, 3-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptanone, 3-iodo- is an organic compound belonging to the class of ketones It is characterized by a seven-carbon chain with a ketone functional group at the fourth carbon and an iodine atom attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Heptanone, 3-iodo- can be synthesized through several methods. One common approach involves the iodination of 4-heptanone. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the carbon chain.
Industrial Production Methods
In an industrial setting, the production of 4-Heptanone, 3-iodo- may involve large-scale iodination reactions. These reactions are carried out in reactors designed to handle the specific requirements of the process, including temperature control, mixing, and purification steps to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Heptanone, 3-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted heptanones.
Oxidation: Formation of heptanoic acid.
Reduction: Formation of heptanol.
Applications De Recherche Scientifique
4-Heptanone, 3-iodo- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Heptanone, 3-iodo- involves its interaction with specific molecular targets. The iodine atom and the ketone group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various chemical transformations, making it a valuable compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Heptanone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodo-2-butanone: A shorter carbon chain and different positioning of the iodine atom and ketone group.
3-Iodo-4-pentanone: Similar structure but with a five-carbon chain.
Uniqueness
4-Heptanone, 3-iodo- is unique due to its specific structure, which combines the reactivity of the iodine atom with the versatility of the ketone group. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
85515-53-3 |
|---|---|
Formule moléculaire |
C7H13IO |
Poids moléculaire |
240.08 g/mol |
Nom IUPAC |
3-iodoheptan-4-one |
InChI |
InChI=1S/C7H13IO/c1-3-5-7(9)6(8)4-2/h6H,3-5H2,1-2H3 |
Clé InChI |
WBFRGZGNOPZETH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C(CC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



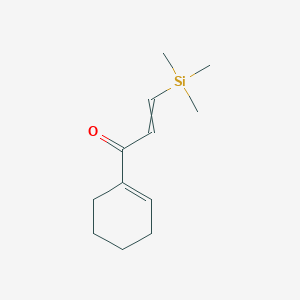
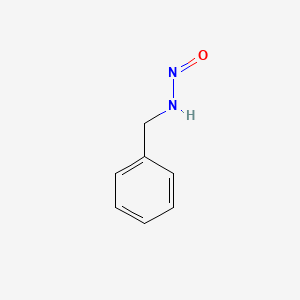
![4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14423040.png)

![Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane](/img/structure/B14423046.png)
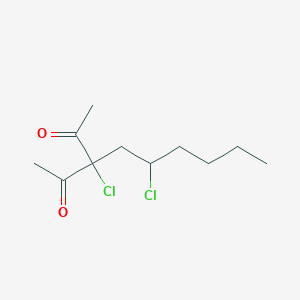
![[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol](/img/structure/B14423062.png)
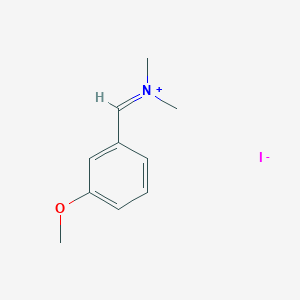
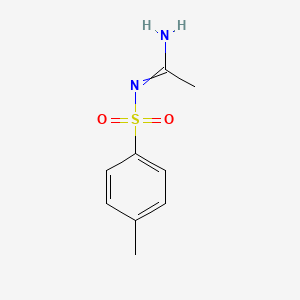
![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)
